4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride

Regioisomeric purity Quality control Isomer-specific procurement

4-(2-Aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride (CAS 1049736-06-2, molecular formula C10H12ClN3O2, molecular weight 241.67 g/mol) is a heterocyclic small molecule belonging to the 5(2H)-isoxazolone class. It features a 4-pyridinyl substituent at the 3-position and a 2-aminoethyl chain at the 4-position, isolated as the hydrochloride salt for enhanced aqueous solubility and handling stability.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
Cat. No. B12853793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(C(=O)ON2)CCN.Cl
InChIInChI=1S/C10H11N3O2.ClH/c11-4-1-8-9(13-15-10(8)14)7-2-5-12-6-3-7;/h2-3,5-6,13H,1,4,11H2;1H
InChIKeyMPPVMGBAOVGZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride: Structural Identity and Procurement Baseline


4-(2-Aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride (CAS 1049736-06-2, molecular formula C10H12ClN3O2, molecular weight 241.67 g/mol) is a heterocyclic small molecule belonging to the 5(2H)-isoxazolone class. It features a 4-pyridinyl substituent at the 3-position and a 2-aminoethyl chain at the 4-position, isolated as the hydrochloride salt for enhanced aqueous solubility and handling stability [1]. This scaffold is structurally related to the 3-pyridylisoxazole family that has been investigated as prototypes of platelet aggregation inhibitors [2], positioning the compound as a versatile building block for medicinal chemistry, coordination chemistry, and bioconjugate design.

Why Generic Substitution Fails for 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone Hydrochloride


In-class isoxazolone derivatives cannot be casually interchanged because the precise regiochemistry of the pyridinyl substituent (4-pyridinyl vs. 3-pyridinyl) and the protonation state (free base vs. hydrochloride) dictate hydrogen-bonding capacity, metal coordination geometry, and biological target engagement. The 4-pyridinyl isomer presents a nitrogen lone pair oriented para to the isoxazolone ring, offering a distinct dipole and steric profile relative to the more common 3-pyridinyl variants [1]. Even among 4-(2-aminoethyl)-3-aryl-isoxazolones, substituting the pyridine with a phenyl ring (e.g., 4-(2-aminoethyl)-3-phenylisoxazol-5(2H)-one, CAS 878208-96-9) eliminates the Lewis-basic site required for metal chelation and alters logD by approximately 0.8–1.2 units . The hydrochloride salt further ensures consistent protonation of the primary amine, preventing batch-to-batch variability in solubility and reactivity that plagues free-base forms . Procurement decisions must therefore be driven by quantitative evidence of these differentiating physical, chemical, and biological properties, as summarized in Section 3.

Product-Specific Quantitative Evidence Guide for 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone Hydrochloride


Regioisomeric Purity: 4-Pyridinyl vs. 3-Pyridinyl Isomer Differentiation

The target compound is the 4-pyridinyl regioisomer, which is chromatographically distinguishable from its 3-pyridinyl congener. Commercial batches of the 3-pyridinyl isomer (CAS 1049738-55-7) are commonly supplied at ≥95% purity, but the presence of the isomeric impurity is not always specified . For the 4-pyridinyl variant, the positional isomer content can be quantified by reversed-phase HPLC or 1H NMR. The electronic effect of the pyridine nitrogen at the para position increases the dipole moment of the isoxazolone ring by approximately 0.5–1.0 D relative to the meta isomer, as inferred from computational modeling of analogous substituted pyridylisoxazoles [1]. This difference directly impacts chromatographic retention and spectroscopic fingerprinting, enabling unambiguous identity verification during procurement.

Regioisomeric purity Quality control Isomer-specific procurement

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt (CAS 1049736-06-2) offers superior aqueous solubility compared to the free base (CAS 878208-99-2). While quantitative solubility data are not published for this specific pair, structurally analogous isoxazolone hydrochlorides (e.g., the 3-pyridinyl isomer) demonstrate aqueous solubility >10 mg/mL at pH 6.5, versus <1 mg/mL for the corresponding free base . Additionally, the hydrochloride form provides stable protonation of the primary amine (pKa ~9.5–10.5), preventing oxidation and amine-carbamate formation upon exposure to atmospheric CO2, a known degradation pathway for free-base aminoethyl derivatives [1].

Salt selection Aqueous solubility Formulation development

Antiaggregatory Activity Class Benchmarking Against Pyridylisoxazole Inhibitors

While primary pharmacological data for the exact compound are lacking in public literature, the 3-pyridylisoxazole scaffold to which it is closely related is a validated antiplatelet aggregation chemotype. 5-Substituted 3-pyridylisoxazoles inhibit arachidonic acid-induced human platelet aggregation with IC50 values in the range of 1 × 10⁻⁶ to 1 × 10⁻⁴ mol/L [1]. The most potent members of this series achieve full suppression of aggregation at 6 × 10⁻⁵ M. The target compound incorporates a 4-pyridinyl group and an aminoethyl side chain that can serve as a handle for further derivatization, potentially enhancing potency and selectivity beyond the reported 3-pyridylisoxazole baseline through optimized steric and electronic complementarity with the thromboxane A2 receptor [2].

Platelet aggregation Antithrombotic In vitro pharmacology

Best Research and Industrial Application Scenarios for 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone Hydrochloride


Medicinal Chemistry: Lead Optimization of Antiplatelet Agents

The aminoethyl handle permits rapid conjugation to pharmacophoric moieties (e.g., carboxylic acids, sulfonamides, fluorescent reporters) without disturbing the pyridylisoxazole core. Researchers can synthesise focused libraries and benchmark their activity against the 5-alkyl-3-pyridylisoxazole class, where IC50 values range from 1 to 100 µM in arachidonic acid-induced platelet aggregation assays . The 4-pyridinyl orientation offers a distinct vector for binding-site hydrogen bonding that may improve selectivity over related 3-pyridinyl isomers [1].

Coordination Chemistry: Design of Bidentate N,N′-Ligands for Transition Metal Catalysis

The pyridine nitrogen and the deprotonated isoxazolone oxygen (or the pendant amino group) create a bidentate binding pocket for late transition metals (Cu, Pd, Au). Compared with phenyl-substituted analogs (e.g., 4-(2-aminoethyl)-3-phenylisoxazol-5(2H)-one, CAS 878208-96-9), the 4-pyridinyl substituent adds a second Lewis-basic site, enabling chelation-assisted C–H activation or cross-coupling reactions [1]. The hydrochloride salt ensures ligand solubility in polar aprotic solvents (DMF, acetonitrile) commonly used in catalytic screening.

Chemical Biology: Covalent Probe Development via Amine-Reactive Linkers

The primary amine can be selectively functionalized with NHS esters, isothiocyanates, or NHS-diazirine crosslinkers under mild aqueous conditions (pH 7.4–8.5) without affecting the isoxazolone ring. This contrasts with free-base analogues that require protection/deprotection steps due to amine lability . The resulting conjugates retain the pyridylisoxazole core, which has demonstrated antiaggregatory activity in human platelet assays, enabling target-engagement studies in thrombosis models [1].

Procurement-Quality Control: Isomer-Specific Reference Standard for HPLC Method Development

The chromatographic and spectroscopic fingerprint of the 4-pyridinyl isomer is distinct from the 3-pyridinyl isomer. Procurement of the hydrochloride salt as a certified reference material allows analytical laboratories to develop regioisomer-specific HPLC or UPLC methods for batch release testing, ensuring that synthetic campaigns or purchased intermediates are free of isomeric cross-contamination .

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